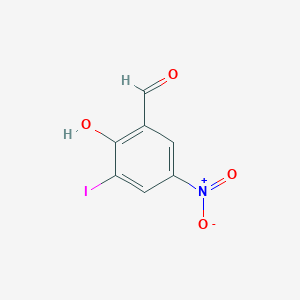

2-Hydroxy-3-iodo-5-nitrobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

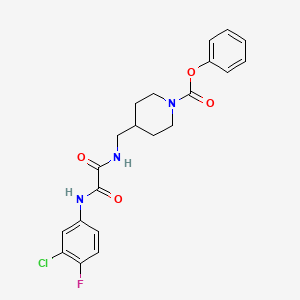

2-Hydroxy-3-iodo-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4INO4 . It is a derivative of benzaldehyde, which is a nitroaromatic compound .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-iodo-5-nitrobenzaldehyde consists of a benzene ring with hydroxy (OH), iodo (I), and nitro (NO2) functional groups attached. The molecule has an average mass of 293.015 Da and a monoisotopic mass of 292.918488 Da .Physical And Chemical Properties Analysis

2-Hydroxy-3-iodo-5-nitrobenzaldehyde has a density of 2.2±0.1 g/cm3, a boiling point of 303.5±42.0 °C at 760 mmHg, and a flash point of 137.3±27.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique

Supramolecular Chemistry

2-Hydroxy-3-iodo-5-nitrobenzaldehyde: is involved in three-dimensional aggregation forming sheets linked by a combination of C-H…O hydrogen bonds and iodo-nitro interactions . These sheets are further connected through aromatic π-π stacking interactions . This compound exemplifies the intricate interplay of weak intermolecular forces, which is a fundamental aspect of supramolecular chemistry and the design of new molecular assemblies.

Schiff Base Synthesis

The compound is used in the synthesis of novel Schiff bases through condensation reactions with primary amines . Schiff bases have a wide range of applications, including organic synthesis, coordination chemistry, and biological sciences. They exhibit diverse biological activities such as antitumor, antimicrobial, antifungal, and antiviral properties.

Crystal Engineering

2-Hydroxy-3-iodo-5-nitrobenzaldehyde: plays a role in crystal engineering, where its molecular and supramolecular structures are analyzed. The study of its crystal structure via X-ray diffraction reveals the nature of its intermolecular interactions, which is crucial for understanding and predicting the mechanical strength and stability of the crystal .

Biological Activity Studies

Research has been conducted on the biological activity of metal complexes derived from this compound, particularly as antibacterial agents . Additionally, antimicrobial studies of Schiff bases derived from this compound have been explored, highlighting its potential in developing new therapeutic agents.

Drug Release Systems

There is ongoing research into drug release systems based on 2-Hydroxy-3-iodo-5-nitrobenzaldehyde . Such systems aim to utilize the compound’s properties to achieve controlled release of drugs, which could be pivotal in enhancing the efficacy of various treatments .

Materials Science

In materials science, the compound is used for the preparation of materials that have specific functions or properties. For instance, it can be an intermediate in the synthesis of explosives, organic synthesis, pesticides, and dyestuffs .

Propriétés

IUPAC Name |

2-hydroxy-3-iodo-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHWDOFIWJSFFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-iodo-5-nitrobenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

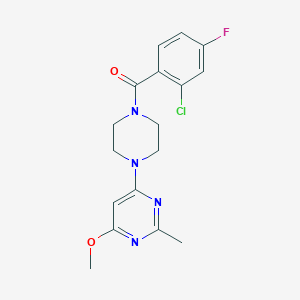

![2-(4-fluorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2573429.png)

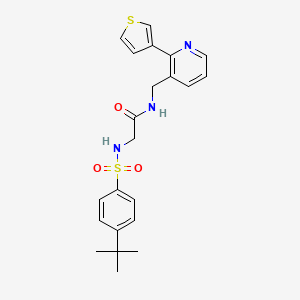

![N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2573430.png)

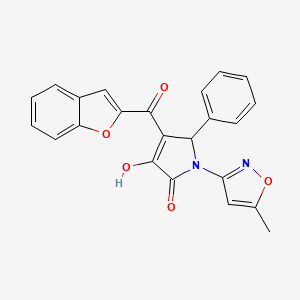

![8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one](/img/structure/B2573432.png)

![Ethyl {[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2573433.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2573438.png)

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2573441.png)